molecular formula C10H10BrFNO2- B11819568 2-(5-Amino-2-bromo-4-fluorophenyl)butanoate

2-(5-Amino-2-bromo-4-fluorophenyl)butanoate

Cat. No.: B11819568
M. Wt: 275.09 g/mol
InChI Key: BZABNWFKPZWEOJ-UHFFFAOYSA-M
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Description

2-(5-Amino-2-bromo-4-fluorophenyl)butanoate is an organic compound with the molecular formula C10H11BrFNO2 It is a derivative of phenylbutanoate, featuring amino, bromo, and fluoro substituents on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-2-bromo-4-fluorophenyl)butanoate typically involves multi-step organic reactions. One common method includes the following steps:

    Fluorination: The addition of a fluorine atom to the phenyl ring.

    Esterification: The formation of the butanoate ester.

These reactions often require specific catalysts, solvents, and controlled conditions such as temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-2-bromo-4-fluorophenyl)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylbutanoic acid derivatives, while reduction could produce various amines and alcohols .

Mechanism of Action

The mechanism of action of 2-(5-Amino-2-bromo-4-fluorophenyl)butanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Amino-2-bromo-4-fluorophenyl)butanoate is unique due to its specific combination of amino, bromo, and fluoro substituents on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C10H10BrFNO2-

Molecular Weight

275.09 g/mol

IUPAC Name

2-(5-amino-2-bromo-4-fluorophenyl)butanoate

InChI

InChI=1S/C10H11BrFNO2/c1-2-5(10(14)15)6-3-9(13)8(12)4-7(6)11/h3-5H,2,13H2,1H3,(H,14,15)/p-1

InChI Key

BZABNWFKPZWEOJ-UHFFFAOYSA-M

Canonical SMILES

CCC(C1=CC(=C(C=C1Br)F)N)C(=O)[O-]

Origin of Product

United States

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